Cas no 267668-71-3 (trans-Abacavir Hydrochloride)
trans-Abacavir Hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- trans-Abacavir Hydrochloride
- trans-Abacavir Dihydrochloride
- [(1R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol,hydrochloride
- 267668-71-3
- DTXSID10746902
- (1R,?4R)?-?rel-4-?[2-Amino-?6-?(cyclopropylamino)?-?9H-?purin-?9-?yl]?-?2-?cyclopentene-?1-?methanol Hydrochloride
- J-700252
- [(1R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;hydrochloride
- {(1R,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol--hydrogen chloride (1/1)
- The trans-isomer of Abacavir , a nucleoside reverse transcriptase inhibitor (NRTI). Abacavir USP impurity
- Rel-((1R,4R)-4-(2-amino-6-(cyclopropylamino)-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol hydrochloride
-
- Inchi: 1S/C14H18N6O.ClH/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);1H/t8-,10-;/m0./s1
- InChI Key: QXNOPHSMRJNHHG-GNAZCLTHSA-N
- SMILES: Cl.OC[C@H]1C=C[C@@H](C1)N1C=NC2C1=NC(N)=NC=2NC1CC1
Computed Properties
- Exact Mass: 322.13100
- Monoisotopic Mass: 322.1308869g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 414
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 102Ų
Experimental Properties
- PSA: 102.61000
- LogP: 1.89740
trans-Abacavir Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AF63102-5mg |
trans-Abacavir Hydrochloride |
267668-71-3 | 5mg |
$1207.00 | 2024-04-20 | ||
| A2B Chem LLC | AF63102-50mg |
trans-Abacavir Hydrochloride |
267668-71-3 | 50mg |
$3675.00 | 2024-04-20 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-479381-1mg |
trans-Abacavir-d4 Hydrochloride, |
267668-71-3 | 1mg |
¥2858.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-479376-1mg |
trans-Abacavir Dihydrochloride, |
267668-71-3 | 1mg |
¥3234.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-479376-1 mg |
trans-Abacavir Dihydrochloride, |
267668-71-3 | 1mg |
¥3,234.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-479381-1 mg |
trans-Abacavir-d4 Hydrochloride, |
267668-71-3 | 1mg |
¥2,858.00 | 2023-07-11 |
trans-Abacavir Hydrochloride Suppliers
trans-Abacavir Hydrochloride Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on trans-Abacavir Hydrochloride
Comprehensive Overview of trans-Abacavir Hydrochloride (CAS No. 267668-71-3): Properties, Applications, and Research Insights
trans-Abacavir Hydrochloride (CAS No. 267668-71-3) is a stereoisomer of the well-known antiretroviral drug Abacavir, widely used in the treatment of HIV infections. This compound has garnered significant attention in pharmaceutical research due to its unique structural configuration and potential therapeutic benefits. The trans configuration distinguishes it from its cis counterpart, offering distinct physicochemical and pharmacological properties. Researchers and clinicians are increasingly exploring its role in combination therapies and drug resistance management, aligning with current trends in precision medicine.
The molecular structure of trans-Abacavir Hydrochloride features a cyclopentene ring with a hydroxymethyl group and a chloropurine moiety, which are critical for its mechanism of action. As a nucleoside reverse transcriptase inhibitor (NRTI), it competes with natural nucleosides, thereby inhibiting viral DNA synthesis. This mechanism is particularly relevant in the context of emerging HIV strains and treatment adherence challenges, topics frequently searched by healthcare professionals and patients alike. The compound’s hydrochloride salt form enhances its solubility, making it suitable for oral formulations.
Recent studies highlight the growing interest in trans-Abacavir Hydrochloride as a candidate for personalized HIV regimens. With the rise of AI-driven drug discovery and computational chemistry, researchers are leveraging molecular docking techniques to predict its interactions with viral proteins. This aligns with the broader industry focus on reducing side effects and improving patient outcomes, frequently queried in medical forums. Additionally, its stability under varying pH conditions and thermal profiles makes it a robust candidate for formulation development.
From a manufacturing perspective, trans-Abacavir Hydrochloride (CAS No. 267668-71-3) requires stringent quality control measures to ensure purity and efficacy. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to validate its chemical identity. These protocols address the increasing demand for GMP-compliant APIs, a hot topic among pharmaceutical suppliers and regulatory bodies. Furthermore, its synthesis involves stereoselective catalysis, a process often explored in green chemistry initiatives to minimize environmental impact.
The therapeutic potential of trans-Abacavir Hydrochloride extends beyond HIV treatment. Preclinical studies suggest its applicability in latent viral reservoir targeting, a key challenge in HIV cure research. This resonates with current searches on long-acting antiretrovirals and functional cures. Its compatibility with nanocarrier systems for targeted drug delivery also positions it as a versatile candidate for next-generation therapeutics. Such innovations are critical in addressing patient compliance issues, a recurring theme in public health discussions.
In conclusion, trans-Abacavir Hydrochloride (CAS No. 267668-71-3) represents a promising avenue in antiviral research, combining structural specificity with clinical relevance. Its exploration underscores the intersection of traditional pharmacology and cutting-edge technology, catering to the evolving needs of global healthcare. As the scientific community continues to unravel its full potential, this compound remains a focal point for innovation and therapeutic advancement.
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